molecular formula C23H18Cl2N2O2 B10935066 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10935066
M. Wt: 425.3 g/mol
InChI Key: SAEWUNWQDNEDQX-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2,5-dichlorophenylhydrazine with 3,5-bis(3-methoxyphenyl)-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carboxylic acid or ketone groups, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows for interactions with various biological targets.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-18-7-3-5-15(11-18)21-14-22(16-6-4-8-19(12-16)29-2)27(26-21)23-13-17(24)9-10-20(23)25/h3-14H,1-2H3

InChI Key

SAEWUNWQDNEDQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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